molecular formula C21H15FN2O4 B2984955 2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-01-1

2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2984955
CAS No.: 922109-01-1
M. Wt: 378.359
InChI Key: OFIBNEVIYVLLGG-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a derivative of dibenzoxazepines . It is used in the treatment and/or prophylaxis of illnesses, particularly cardiovascular illnesses such as arteriolosclerosis, and cancers .


Molecular Structure Analysis

The molecular formula of this compound is C16 H12 O4 . The structure includes a dibenzoxazepine core with various substituents .

Scientific Research Applications

Solid Support Synthesis Applications

Solid support synthesis of dibenzoxazepin derivatives

A study by Ouyang et al. (1999) highlights the efficient assembly of dibenzoxazepin derivatives using the SNAr methodology, emphasizing the synthesis' flexibility and the high purity of the final products. This research underlines the compound's potential in creating diverse chemical libraries for further pharmacological investigation (Ouyang, Tamayo, & Kiselyov, 1999).

Oxidation and Chemical Transformation Studies

Oxidation of dibenzoxazepines

Research by Brewster et al. (1976) explores the oxidation of dibenzoxazepines to yield various chemical structures, demonstrating the compound's reactivity and potential for generating novel derivatives with distinct biological activities (Brewster, Chittenden, Harrison, Inch, & Brown, 1976).

Polyfluorinated Analogues for Psychotropic Agents

Synthesis and properties of polyfluorinated dibenzoxazepines

Gerasimova et al. (1989) discuss approaches to synthesizing polyfluorinated analogues of dibenzoxazepines, aiming to enhance their biological activities, particularly in the central nervous system. This study indicates the compound's relevance in developing psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).

Novel Synthetic Routes and Biological Evaluations

Base-promoted synthesis of dibenzoxazepinamines

Feng and Wu (2015) developed a base-promoted protocol for synthesizing dibenzoxazepinamines, showcasing an efficient method for generating these compounds under metal-free conditions. This research supports the compound's utility in creating heterocyclic structures with potential biological significance (Feng & Wu, 2015).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c22-15-5-1-3-7-18(15)27-12-20(25)23-13-9-10-17-14(11-13)21(26)24-16-6-2-4-8-19(16)28-17/h1-11H,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBNEVIYVLLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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